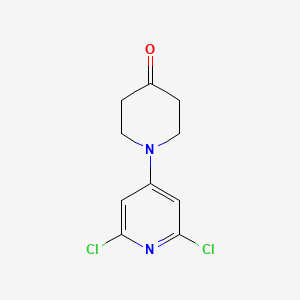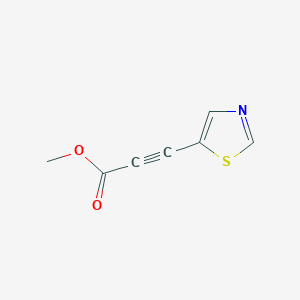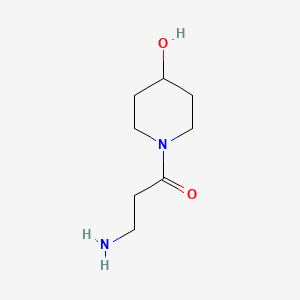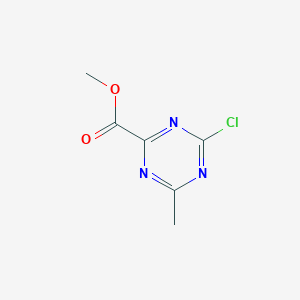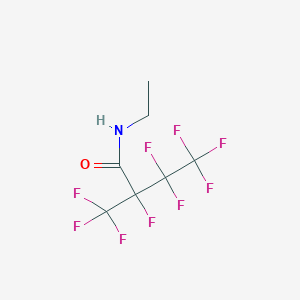
N-Ethyl-2,3,3,4,4,4-hexafluoro-2-(trifluoromethyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Ethyl-2,3,3,4,4,4-hexafluoro-2-(trifluoromethyl)butanamide is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of multiple fluorine atoms, which contribute to its high stability and resistance to degradation. It is used in various scientific and industrial applications due to its distinctive chemical structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-2,3,3,4,4,4-hexafluoro-2-(trifluoromethyl)butanamide typically involves the reaction of a fluorinated precursor with an ethylating agent. One common method is the reaction of hexafluorobutyryl chloride with ethylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Industrial production methods also focus on minimizing waste and optimizing yield through efficient reaction pathways and purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
N-Ethyl-2,3,3,4,4,4-hexafluoro-2-(trifluoromethyl)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. Reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions to prevent side reactions.
Substitution: Nucleophilic substitution reactions often require the presence of a strong base such as sodium hydroxide or potassium tert-butoxide to facilitate the reaction.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Alcohols or amines.
Substitution: Compounds with hydroxyl, amino, or other nucleophilic groups replacing fluorine atoms.
Aplicaciones Científicas De Investigación
N-Ethyl-2,3,3,4,4,4-hexafluoro-2-(trifluoromethyl)butanamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic applications, including as a component in drug formulations and as a fluorinated scaffold for drug design.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with enhanced chemical resistance and stability.
Mecanismo De Acción
The mechanism of action of N-Ethyl-2,3,3,4,4,4-hexafluoro-2-(trifluoromethyl)butanamide involves its interaction with specific molecular targets. The presence of multiple fluorine atoms enhances its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The compound may also participate in hydrogen bonding and van der Waals interactions, contributing to its overall biological and chemical effects.
Comparación Con Compuestos Similares
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: A fluorinated alcohol with similar stability and resistance to degradation.
2,2,3,3,4,4,4-Heptafluoro-1-butanol: Another fluorinated compound with comparable chemical properties.
1,1,1,2,2,3,3-Heptafluoro-3-methoxy-propane: A fluorinated ether with similar applications in industry and research.
Uniqueness
N-Ethyl-2,3,3,4,4,4-hexafluoro-2-(trifluoromethyl)butanamide stands out due to its unique combination of an ethyl group and multiple fluorine atoms, which confer distinct chemical and physical properties. Its specific structure allows for targeted interactions in various applications, making it a valuable compound in both scientific research and industrial processes.
Propiedades
Número CAS |
111736-89-1 |
|---|---|
Fórmula molecular |
C7H6F9NO |
Peso molecular |
291.11 g/mol |
Nombre IUPAC |
N-ethyl-2,3,3,4,4,4-hexafluoro-2-(trifluoromethyl)butanamide |
InChI |
InChI=1S/C7H6F9NO/c1-2-17-3(18)4(8,6(11,12)13)5(9,10)7(14,15)16/h2H2,1H3,(H,17,18) |
Clave InChI |
PTCOYAVRYIPZTC-UHFFFAOYSA-N |
SMILES canónico |
CCNC(=O)C(C(C(F)(F)F)(F)F)(C(F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-Amino-4-[([1,1'-biphenyl]-4-yl)amino]anthracene-9,10-dione](/img/structure/B13149763.png)


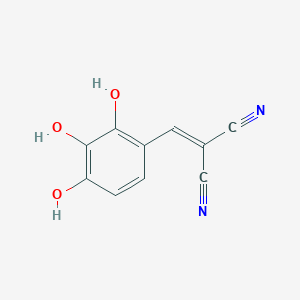
![{5'-[3,5-Bis(diphenylamino)phenyl][2,2'-bithiophen]-5-yl}boronic acid](/img/structure/B13149775.png)
